molecular formula C8H7ClFI B14776035 1-Chloro-3-ethyl-2-fluoro-4-iodobenzene

1-Chloro-3-ethyl-2-fluoro-4-iodobenzene

Cat. No.: B14776035
M. Wt: 284.49 g/mol
InChI Key: MXRKUMZPCYSZGR-UHFFFAOYSA-N
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Description

1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8ClFI. It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, ethyl, fluorine, and iodine substituents on the benzene ring. This compound is typically a solid, appearing as white or pale yellow crystals . It is soluble in various organic solvents such as chloroform and xylene .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethyl-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and alkylation reactions. One common method involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethyl-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while coupling with an alkyne can produce a substituted alkyne.

Scientific Research Applications

1-Chloro-3-ethyl-2-fluoro-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-ethyl-2-fluoro-4-iodobenzene exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. In receptor binding assays, it can interact with receptor proteins, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of complex organic compounds and in various scientific research applications.

Properties

Molecular Formula

C8H7ClFI

Molecular Weight

284.49 g/mol

IUPAC Name

1-chloro-3-ethyl-2-fluoro-4-iodobenzene

InChI

InChI=1S/C8H7ClFI/c1-2-5-7(11)4-3-6(9)8(5)10/h3-4H,2H2,1H3

InChI Key

MXRKUMZPCYSZGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1F)Cl)I

Origin of Product

United States

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